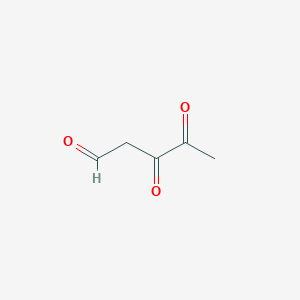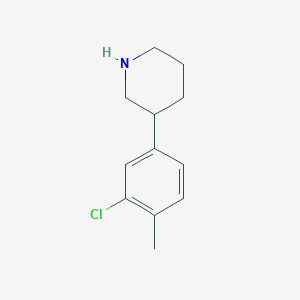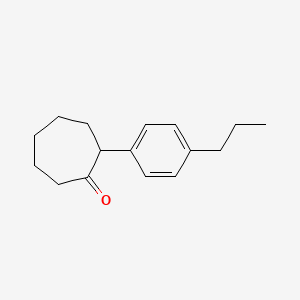
4-Mesitylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mesitylbutanal: is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a mesityl group (a benzene ring with three methyl groups) attached to the fourth carbon of a butanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Mesitylbutanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Mesitylene+Butyryl chlorideAlCl3this compound
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Mesitylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-Mesitylbutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-Mesitylbutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines for imine formation, hydrazine for hydrazone formation.
Major Products:
Oxidation: 4-Mesitylbutanoic acid
Reduction: 4-Mesitylbutanol
Substitution: Imines or hydrazones, depending on the nucleophile used.
Applications De Recherche Scientifique
4-Mesitylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a bioactive compound.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-Mesitylbutanal in chemical reactions involves the reactivity of the aldehyde group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, such as nucleophilic addition and substitution reactions.
Comparaison Avec Des Composés Similaires
Benzaldehyde: Similar in structure but lacks the mesityl group.
4-Methylbenzaldehyde: Similar but with a single methyl group on the benzene ring.
4-Mesitylbenzaldehyde: Similar but with an additional mesityl group on the benzene ring.
Uniqueness: 4-Mesitylbutanal is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler analogs.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-(2,4,6-trimethylphenyl)butanal |
InChI |
InChI=1S/C13H18O/c1-10-8-11(2)13(12(3)9-10)6-4-5-7-14/h7-9H,4-6H2,1-3H3 |
Clé InChI |
GBRIGQYSSNJOAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CCCC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Benzyl-6$l^{6}-thia-3-azabicyclo[3.2.1]octane-6,6,8-trione](/img/structure/B13531490.png)







